molecular formula C9H7NO3 B1310462 2-Oxoindoline-4-carboxylic acid CAS No. 90322-37-5

2-Oxoindoline-4-carboxylic acid

Cat. No. B1310462
CAS RN: 90322-37-5
M. Wt: 177.16 g/mol
InChI Key: ALXJUSWINGKGAW-UHFFFAOYSA-N
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Description

2-Oxoindoline-4-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It contains a total of 21 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of 2-Oxoindoline-4-carboxylic acid and its derivatives has been reported in several studies . For instance, a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives were synthesized using 4-aminobenzoic acid as a starting material . Another study reported the synthesis of new Oxindoline Carboxamide derivatives for inhibiting the viral RNA dependent RNA-polymerase (RdRp) activity of DENV .


Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-4-carboxylic acid includes a five-membered ring and a six-membered ring . The compound also contains a carboxylic acid group (aromatic), a secondary amide group (aliphatic), and a hydroxyl group .


Chemical Reactions Analysis

2-Oxoindoline-4-carboxylic acid and its derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of novel antitumor agents and inhibitors of DENV NS5 RdRp .

Scientific Research Applications

Synthesis and Biological Activity

2-Oxoindoline derivatives are promising in the search for biologically active compounds. Bolotov et al. (1985) synthesized 3,3-diphenyl-4 and 5-carboxy-2-oxoindoline-l-acetic acids, starting from esters of 3,3-diphenyl-2-oxoindoline-4and 5-carboxylic acids. These compounds show potential in biological activities (Bolotov, Nambelbai, Drogovoz, Vereitinova, & Osipenko, 1985).

Nootropic Activity and Synthesis Properties

The derivatives of 2-oxoindoline, such as N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, show significant nootropic activity. These compounds were synthesized and structurally confirmed through elemental analysis and spectroscopy (Altukhov, 2014).

Photophysical Properties

Zhao et al. (2021) developed a method to convert materials including 2-(2-oxoindolin-3-yl)acetonitrile into 2-arylquinoline-4-carboxylates. The resulting products exhibited excellent polarity-sensitive fluorescence properties and aggregation-induced emission (AIE) property, highlighting their potential in photophysical applications (Zhao, Zeng, Chen, Zheng, Chen, Shao, Zhang, Chen, & Li, 2021).

Anti-Lung Cancer Activity

A series of 3-methylene-2-oxoindoline-5-carboxamide derivatives synthesized from 4-aminobenzoic acid showed potent inhibitory activity against human lung adenocarcinoma epithelial cell line (A549). These derivatives offer insights into the development of anti-lung cancer agents (Ai, Lv, Li, Chen, Hu, & Li, 2017).

Intermolecular Interactions

Dey, Ghosh, and Chopra (2014) investigated the molecular conformation and supramolecular packing of biologically active molecules like ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate. Their study provides insights into the stability of crystal packing through C–H···O=C and C–H···π intermolecular interactions, crucial for understanding solid-state structures of such molecules (Dey, Ghosh, & Chopra, 2014).

Structural Modification for Antiallergy Activity

Research on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives by Althuis et al. (1980) indicates that modifications at various positions can enhance antiallergy activity. This study contributes to understanding how structural changes in 2-oxoindoline derivatives can influence their biological efficacy (Althuis, Kadin, Czuba, Moore, & Hess, 1980).

Molecular Docking and Synthesis of Quinoline-4-Carboxylate Derivatives

Hayani et al. (2021) synthesized new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives and conducted molecular docking studies to evaluate their interaction with protein targets. This research bridges synthetic methods with biological applications, showcasing the versatility of 2-oxoindoline derivatives (Hayani, Thiruvalluvar, Baba, Rodi, Muthunatesan, Chahdi, Mague, Ibrahimi, Anouar, Sebbar, & Essassi, 2021).

properties

IUPAC Name

2-oxo-1,3-dihydroindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-4-6-5(9(12)13)2-1-3-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXJUSWINGKGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439190
Record name 2-Oxoindoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoindoline-4-carboxylic acid

CAS RN

90322-37-5
Record name 2-Oxoindoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethyl 2-methoxycarbonyl-6-nitrophenylmalonate (3.0 g) was refluxed in 50 ml of 6 N hydrochloric acid overnight. The mixture was concentrated to dryness and refluxed for 2 hours with 1.1 g of tin(II) chloride in 20 ml of ethanol. The mixture was filtered through Celite, concentrated and chromatographed on silica gel (ethyl acetate:hexane:acetic acid) to give 0.65 g (37% yield) of 4-carboxy-2-oxindole as a white solid.
Name
Dimethyl 2-methoxycarbonyl-6-nitrophenylmalonate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl 2-methoxycarbonyl-6-nitrophenylmalonate (3.0 g) was refluxed in 50 mL of 6 N hydrochloric acid overnight. The mixture was concentrated to dryness and refluxed for 2 hours with 1.1 g of tin (11) chloride in 20 mL of ethanol. The mixture was filtered through Celite, concentrated and chromatographed on silica gel in ethyl acetate:hexane:acetic acid to give 0.65 g (37% yield) of 4-carboxy-2-oxindole as a while solid.
Name
Dimethyl 2-methoxycarbonyl-6-nitrophenylmalonate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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